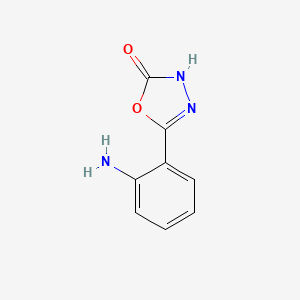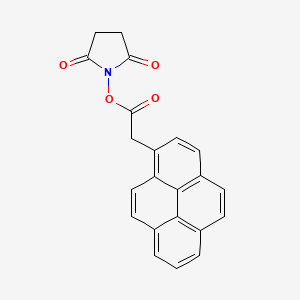
5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16. The purity is usually >95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One of the primary scientific research applications of 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives is in the field of antimicrobial studies. The compound has been utilized as a precursor in the synthesis of new Schiff bases and their antimicrobial activities have been evaluated. Specifically, derivatives have shown remarkable activity against Candida albicans, as well as selective activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli (Ismailova et al., 2018). Additionally, other synthesized 1,3,4-oxadiazole compounds have been evaluated for their antimicrobial properties, demonstrating activity against various microbial species (Gul et al., 2017).
Antifungal and Anticancer Activities
The compound has also been involved in the synthesis of derivatives with antifungal activities. Novel series of derivatives have exhibited promising antifungal activity against human pathogenic fungal strains, suggesting the potential for the development of antifungal drugs (Nimbalkar et al., 2016). Furthermore, derivatives containing the 1,3,4-oxadiazole moiety have been studied for their anticonvulsant and muscle relaxant activities, as well as for anticancer potentials. Some compounds have shown activity comparable to diazepam in muscle relaxant tests (Almasirad et al., 2007).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been extensively studied, with applications in the development of new materials and agents with potential anticancer and antidiabetic properties. These studies include the synthesis of novel derivatives through various chemical methods and their subsequent biological evaluation (Shankara et al., 2022).
Corrosion Inhibition
Another significant application of this compound derivatives is in the field of corrosion inhibition. These compounds have been synthesized and tested for their ability to inhibit the corrosion of mild steel in acidic environments, demonstrating significant inhibition efficiency and suggesting their potential as corrosion inhibitors (Kalia et al., 2020).
Properties
IUPAC Name |
5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCJPLZFJGBEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260215 | |
| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86601-73-2 | |
| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86601-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)

